molecular formula C14H10FNO4 B5885011 4-fluorophenyl 2-methyl-3-nitrobenzoate

4-fluorophenyl 2-methyl-3-nitrobenzoate

Cat. No.: B5885011
M. Wt: 275.23 g/mol
InChI Key: RSOMTHMOGVQHRE-UHFFFAOYSA-N
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Description

4-fluorophenyl 2-methyl-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate typically involves the esterification of 4-fluorophenol with 2-methyl-3-nitrobenzoic acid. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluorophenyl 2-methyl-3-nitrobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluorophenyl 2-methyl-3-nitrobenzoate is unique due to the combination of the fluorophenyl, methyl, and nitro groups, which confer distinct chemical and physical properties. These properties can be exploited in various applications, making the compound a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(4-fluorophenyl) 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-9-12(3-2-4-13(9)16(18)19)14(17)20-11-7-5-10(15)6-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMTHMOGVQHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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